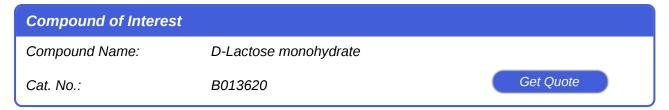


An In-depth Technical Guide on the Solubility of D-Lactose Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **D-Lactose monohydrate** (α-lactose monohydrate), a critical parameter in pharmaceutical formulation, food science, and chemical engineering. Understanding the solubility of this common excipient in various solvent systems is fundamental to controlling crystallization, dissolution rates, and bioavailability.

Solubility in Aqueous Systems

The solubility of lactose in water is a complex function of temperature, influenced by the mutarotation between its two anomeric forms, α -lactose and β -lactose.[1][2] When α -lactose monohydrate, the most common commercial form, is dissolved in water, it undergoes mutarotation until an equilibrium is established between the α - and β -anomers.[2] At room temperature, this equilibrium consists of approximately 40% α -lactose and 60% β -lactose.[1] While β -lactose is initially more soluble than the α -form, the final solubility is determined by the equilibrium between the two.[1]

The dissolution of α -lactose monohydrate is relatively slow compared to other sugars because the process is limited by the rate of mutarotation.[3] As α -lactose dissolves and converts to the more soluble β -form, more α -lactose can then dissolve until the solution is saturated with respect to the α -anomer.[3] The solubility of lactose in water increases significantly with temperature.[1][4][5][6]

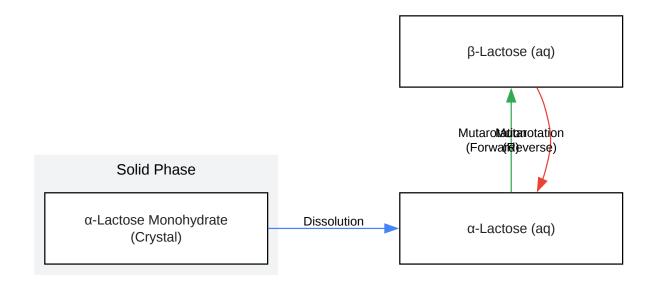


Table 1: Solubility of **D-Lactose Monohydrate** in Water at Various Temperatures

Temperature (°C)	Solubility (g / 100 g solution)	Solubility (g / 100 mL)
15	-	~20[7]
25	18.90[5]	-
40	25.15[5]	-
60	37.21[5]	-

Note: Data is compiled from multiple sources. Solubility values can vary slightly based on experimental conditions and the specific form of lactose used.

The process of dissolution and mutarotation is a critical concept for anyone working with aqueous lactose solutions.



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Caption: Dissolution and mutarotation equilibrium of α -lactose monohydrate in water.

Solubility in Organic Solvents







The solubility of **D-lactose monohydrate** in pure organic solvents is generally very low.[5] This property is exploited in crystallization processes where organic solvents can be used as antisolvents.[5] However, measurable solubility data exists for a range of common solvents. A systematic study evaluated the solubility of α -lactose monohydrate in 15 different monosolvents at temperatures ranging from 274.05 K to 323.05 K (1°C to 50°C), demonstrating that solubility, while low, increases with rising temperature.[8][9][10]

The dissolution process in these organic solvents was found to be endothermic, entropy-driven, and spontaneous.[9][10] The solvent properties play a significant role, with methanol providing the highest solubility and 1-hexanol the lowest among the tested solvents.[8][9][10]

Table 2: Mole Fraction Solubility (x104) of α -Lactose Monohydrate in Various Organic Solvents at 298.15 K (25 °C)



Solvent	Mole Fraction (x104)
Methanol	2.37
1-Butanol	1.15
Isopropanol	1.05
Ethanol	0.94
1-Propanol	0.88
1-Heptanol	0.82
Isobutanol	0.79
Propionic Acid	0.73
1-Pentanol	0.65
1-Octanol	0.49
Acetonitrile	0.48
Isoamylol	0.45
2-Butanol	0.39
Cyclohexanone	0.35
1-Hexanol	0.28

Data adapted from a study by Wang et al. (2022).[8][9][10][11] Note that while some sources describe lactose as practically insoluble in ethanol, this quantitative data indicates a measurable, albeit low, solubility.

Solubility in Aqueous-Organic Mixtures

In binary solvent systems, such as ethanol-water mixtures, the solubility of lactose is highly dependent on the solvent composition. The solubility of both α - and β -lactose decreases as the concentration of ethanol in the aqueous solution increases.[4][5] This principle is fundamental to anti-solvent crystallization methods used for lactose purification. For instance, in a 70% (v/v) acetonitrile/water mixture at 20°C, the solubility of lactose drops to approximately 0.33% (w/v).



[5] The type of organic co-solvent also has a significant impact; in biphasic systems, the order of decreasing lactose solubility is influenced by the organic solvent in the order of acetonitrile > ethanol > ethyl acetate.[12]

Experimental Protocols for Solubility Determination

Accurate determination of lactose solubility requires robust experimental and analytical methods. The choice of method depends on the solvent system, required precision, and available equipment.

Gravimetric Method for Organic Solvents

The static gravimetric method is a reliable technique for determining solubility in pure or mixed solvents, especially when the solute has low volatility.[8][9][10]

Methodology:

- Sample Preparation: An excess amount of **D-lactose monohydrate** is added to a known mass of the selected solvent in a sealed, jacketed glass vessel.
- Equilibration: The vessel is maintained at a constant temperature (e.g., using a circulating water bath) and stirred continuously for a sufficient time (e.g., >10 hours) to ensure solidliquid equilibrium is reached.
- Phase Separation: After stirring is stopped, the solution is allowed to stand undisturbed (e.g.,
 >8 hours) at the same constant temperature to allow the undissolved solid to settle.
- Sampling: A known volume of the clear supernatant is carefully withdrawn using a preheated or pre-cooled syringe to prevent temperature-induced precipitation or dissolution. The syringe is often fitted with a filter (e.g., 0.45 μm) to remove any fine particulates.
- Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The
 solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a
 temperature that does not degrade the lactose) until a constant weight is achieved.
- Quantification: The mass of the remaining lactose residue is determined gravimetrically. The mole fraction solubility is then calculated from the mass of the dissolved lactose and the



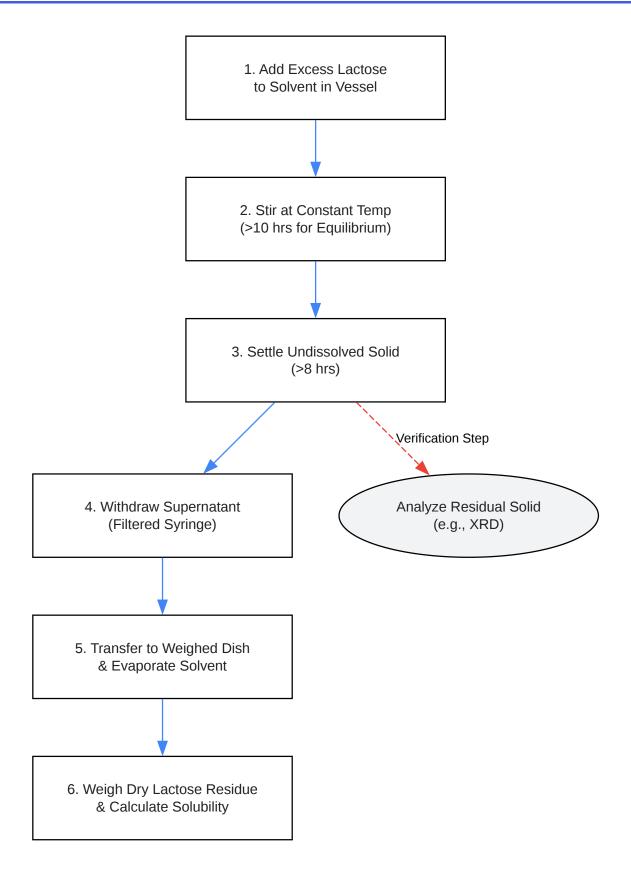




mass of the solvent in the sampled aliquot.

• Solid Phase Analysis: The residual solid from the equilibrium vessel should be analyzed (e.g., using X-ray powder diffraction) to confirm that no phase change or solvate formation has occurred during the experiment.[11]





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Caption: Experimental workflow for the gravimetric solubility determination method.



Analytical Methods for Aqueous Solutions

For aqueous systems, where evaporation is less practical, the concentration of dissolved lactose is typically measured using analytical techniques after achieving equilibrium.

Methodology:

- Equilibration: Prepare a saturated solution as described in steps 1-3 of the gravimetric method.
- Sampling & Dilution: Withdraw a known volume of the clear, saturated supernatant. Dilute the sample precisely with an appropriate solvent (e.g., water or mobile phase) to bring the lactose concentration into the linear range of the analytical instrument.[13]
- Analysis: Quantify the lactose concentration using a validated analytical method. Common methods include:
 - High-Performance Liquid Chromatography (HPLC): This is a widely used technique.[14]
 Since lactose lacks a strong chromophore, detection is typically achieved using a
 Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), a
 Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[13]
 - Enzymatic Assays: These methods use the enzyme β-galactosidase to hydrolyze lactose into glucose and galactose.[15][16] The amount of glucose or galactose produced is then quantified, which is proportional to the initial lactose concentration.[13][15]
 - Refractive Index Analysis: The refractive index of the solution is measured and correlated to lactose concentration using a calibration curve.[4] This method is effective for binary systems but can be complicated by other solutes.

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